molecular formula C9H12ClNO2 B056698 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride CAS No. 31127-40-9

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride

Cat. No.: B056698
CAS No.: 31127-40-9
M. Wt: 201.65 g/mol
InChI Key: GVAPQIGVGPWPIN-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of the benzodioxin family, characterized by a dioxin ring fused to a benzene ring

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has hazard statements H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methanamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere at room temperature to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxin oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzodioxin compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-2,5H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPQIGVGPWPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625849
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31127-40-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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